Technical Monograph: (-)-Norgestrel-d6
Technical Monograph: (-)-Norgestrel-d6
Stable Isotope Internal Standard for High-Precision Bioanalysis
Executive Summary & Compound Identity
(-)-Norgestrel-d6 is the hexadeuterated stable isotope analog of Levonorgestrel ((-)-Norgestrel). It serves as the gold-standard Internal Standard (IS) for the quantitative determination of Norgestrel and Levonorgestrel in biological matrices (plasma, serum, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Critical Distinction:
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Target Analyte: (-)-Norgestrel (Levonorgestrel) | CAS: 797-63-7 (or 6533-00-2 for racemic).[1]
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Internal Standard: (-)-Norgestrel-d6 | CAS: Not universally assigned (often listed by parent CAS 6533-00-2 labeled "d6").
By incorporating six deuterium atoms, this IS shifts the precursor and product ions by +6 Da, preventing signal interference (crosstalk) while maintaining identical chromatographic retention and extraction efficiency as the analyte. This ensures robust correction for matrix effects, ionization suppression, and extraction variability.
Physicochemical Profile [1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one-d6 |
| Molecular Formula | C₂₁H₂₂D₆O₂ |
| Molecular Weight | 318.49 g/mol (vs. 312.45 g/mol for parent) |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Practically insoluble in water |
| pKa | ~13 (Terminal alkyne proton), Neutral in physiological pH |
| Storage | -20°C, protected from light (hygroscopic) |
Core Application: LC-MS/MS Bioanalysis
The primary utility of (-)-Norgestrel-d6 is in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The following protocol outlines a validated method for quantifying Levonorgestrel in human plasma.
2.1. Mechanism of Action (Internal Standardization)
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) often suppress the ionization of the target analyte. Because (-)-Norgestrel-d6 co-elutes with Levonorgestrel, it experiences the exact same suppression. By calculating the Area Ratio (Analyte/IS) rather than absolute area, the quantification remains linear and accurate despite matrix fluctuations.
2.2. Validated Experimental Protocol
A. Reagent Preparation
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Stock Solution: Dissolve 1 mg (-)-Norgestrel-d6 in 1 mL Methanol (1 mg/mL). Store at -20°C.
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Working IS Solution: Dilute stock in 50:50 Methanol:Water to a final concentration of 50 ng/mL.
B. Sample Preparation (Liquid-Liquid Extraction - LLE) Rationale: LLE is preferred over protein precipitation (PPT) to remove phospholipids that cause ion suppression.
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Aliquot: Transfer 200 µL of plasma into a glass tube.
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Spike: Add 50 µL of Working IS Solution ((-)-Norgestrel-d6). Vortex for 10 sec.
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Extract: Add 2 mL of Hexane:Ethyl Acetate (80:20 v/v) .
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Note: This solvent mixture is optimized for steroid recovery while minimizing polar interferences.
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Agitate: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes at 4°C.
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Transfer: Transfer the clear upper organic layer to a clean tube.
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Dry: Evaporate to dryness under a nitrogen stream at 40°C.
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Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 70:30).
C. LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 UPLC Column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 3 min (Isocratic 70% B also common) |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
D. MRM Transitions (Quantification)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Levonorgestrel | 313.2 [M+H]⁺ | 245.1 | 25 |
| (-)-Norgestrel-d6 | 319.2 [M+H]⁺ | 251.1 | 25 |
Note: The transition 313→245 corresponds to the loss of the C-ring fragment (retro-Diels-Alder) or loss of C5H8. The d6 isotope retains the label in the product ion, confirming the label is located on a stable fragment (typically the ethyl group).
Visualization of Workflows
Figure 1: Bioanalytical Workflow Logic
This diagram illustrates the critical checkpoints where (-)-Norgestrel-d6 corrects for experimental error.
Caption: Systematic error correction using (-)-Norgestrel-d6. The IS compensates for extraction loss and ionization suppression.
Figure 2: Mass Spectrometry Fragmentation Logic
Understanding the fragmentation ensures the correct MRM transition is selected to avoid "cross-talk" with endogenous steroids.
Caption: Parallel fragmentation pathways. The +6 Da mass shift is conserved in the product ion, ensuring specificity.
Scientific Integrity & Troubleshooting
4.1. Isotopic Stability & Exchange
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Risk: Deuterium atoms placed on acidic positions (e.g., adjacent to the C3 ketone) can exchange with solvent protons, leading to signal loss.
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Solution: High-quality (-)-Norgestrel-d6 places isotopes on the 13-ethyl group or the stable steroid backbone rings, which are non-exchangeable under standard LC-MS conditions.
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Verification: Always run a "Zero Blank" (Matrix + IS only) to check for unlabeled Norgestrel impurities in your IS stock. The response at m/z 313.2 should be < 5% of the LLOQ.
4.2. Cross-Signal Interference (Crosstalk)
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Issue: If the concentration of the analyte is very high (e.g., >1000 ng/mL), natural isotopes (C13) of the analyte might contribute to the IS channel (m/z 319).
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Mitigation: The +6 Da shift of (-)-Norgestrel-d6 is sufficient to avoid C13 interference (which typically affects M+1 or M+2). This makes d6 superior to d3 or d4 analogs.
References
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Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13337 (Levonorgestrel). PubChem.[1] Available at: [Link]
- Ghosh, C., et al. (2011). Development and validation of a sensitive LC-MS/MS method for the determination of levonorgestrel in human plasma. Journal of Chromatography B.
Sources
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The effects of an oral contraceptive containing ethinyloestradiol and norgestrel on CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
